Cyclobutylboronic acid MIDA ester
Overview
Description
Cyclobutylboronic acid MIDA ester is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is known for its stability and versatility, making it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions. The molecular formula of this compound is C9H14BNO4, and it has a molecular weight of 211.02 g/mol .
Preparation Methods
The preparation of Cyclobutylboronic acid MIDA ester typically involves the condensation of cyclobutylboronic acid with N-methyliminodiacetic acid (MIDA) under reflux conditions. The reaction is carried out in the presence of a Dean-Stark apparatus to remove the water formed during the condensation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Cyclobutylboronic acid MIDA ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic acids.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions and reagents used.
Substitution: this compound can undergo substitution reactions where the boronic acid group is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Cyclobutylboronic acid MIDA ester has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Medicine: this compound is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of advanced materials and in various industrial processes that require boronic acid derivatives.
Mechanism of Action
The mechanism by which Cyclobutylboronic acid MIDA ester exerts its effects is primarily through its ability to participate in cross-coupling reactions. The compound acts as a boronic acid surrogate, providing a stable and reactive intermediate that can form carbon-carbon bonds in the presence of a palladium catalyst . The molecular targets and pathways involved in these reactions include the activation of the palladium catalyst and the subsequent transmetalation and reductive elimination steps that lead to the formation of the desired product.
Comparison with Similar Compounds
Cyclobutylboronic acid MIDA ester can be compared with other similar compounds, such as:
Cyclopropylboronic acid MIDA ester: This compound has a similar structure but with a cyclopropyl group instead of a cyclobutyl group.
Pinacol boronic esters: These are commonly used boronic acid derivatives that are often less stable than MIDA boronates.
Other MIDA boronates: These include various boronic acid derivatives that are stabilized by the MIDA ligand, making them useful in a wide range of chemical reactions.
This compound is unique due to its stability and reactivity, which make it a valuable reagent in organic synthesis and other scientific applications.
Properties
IUPAC Name |
2-cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-11-5-8(12)14-10(7-3-2-4-7)15-9(13)6-11/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGMPYGRMJGPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746387 | |
Record name | 2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1104637-37-7 | |
Record name | 2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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